Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-
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Overview
Description
Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a complex organic compound characterized by its unique structure, which includes a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multiple steps. The process begins with the preparation of the 5-iodo-2-pyrimidinyl intermediate, which is then reacted with 4-amino-3-nitrophenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom in the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups into the pyrimidinyl ring.
Scientific Research Applications
Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Iodo-2-pyrimidinyl)amino]benzonitrile
- N-[[3-chloro-4-[(5-iodo-2-pyrimidinyl)oxy]anilino]-oxomethyl]-2-nitrobenzamide
Uniqueness
Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
103828-99-5 |
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Molecular Formula |
C18H11IN6O7 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
N-[[4-(5-iodopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H11IN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27) |
InChI Key |
MBUSXBHYXUOVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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